2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol
Description
2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is a phenolic derivative featuring a methoxy group at the 2-position and a pyrazole-linked aminomethyl group at the 4-position of the benzene ring. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, enhances molecular diversity and binding affinity in biological systems. The methoxy group contributes to electronic effects, influencing solubility and metabolic stability .
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c1-15-8-10(7-14-15)13-6-9-3-4-11(16)12(5-9)17-2/h3-5,7-8,13,16H,6H2,1-2H3 |
InChI Key |
PADKEIUVWZEKBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with Phenol: The aminomethylated pyrazole is then coupled with 2-methoxyphenol under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenols
Scientific Research Applications
Basic Information
- IUPAC Name : 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol
- Molecular Formula : C_{12}H_{14}N_{2}O_{2}
- Molecular Weight : 218.25 g/mol
Structure
The compound features a methoxy group and a pyrazole moiety, contributing to its biological activity. The structural formula can be represented as follows:
Medicinal Chemistry
2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol has been investigated for its potential therapeutic effects in various conditions:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines. For instance, derivatives containing pyrazole rings have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies have shown that related pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in managing conditions like rheumatoid arthritis .
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's interactions with various biological targets:
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on enzymes such as JAK kinases, which are involved in cytokine signaling pathways. Inhibitors of JAK kinases are crucial for treating autoimmune diseases and certain cancers .
- Metabolic Disorders : There is evidence suggesting that compounds similar to 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol may influence metabolic pathways, potentially offering therapeutic benefits for conditions like type 2 diabetes and obesity .
Synthetic Methodologies
The synthesis of this compound involves several methodologies that are of interest to chemists:
- Retrosynthetic Analysis : The synthesis often employs palladium-catalyzed reactions, which allow for the formation of complex structures from simpler precursors. This approach is valuable for developing analogs with enhanced biological activity .
Case Study 1: Anticancer Potential
A study focused on the synthesis of pyrazole derivatives demonstrated that 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of related compounds in animal models. The results indicated a marked reduction in inflammatory markers following treatment with pyrazole derivatives, supporting their potential use in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the pyrazole moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Pyrazole vs.
Halogenation Effects : The brominated analog () exhibits increased molecular weight and altered electronic properties, which may enhance reactivity in cross-coupling reactions or modify biological activity .
Salt Formation : The hydrochloride derivative () demonstrates improved aqueous solubility, a critical factor in drug formulation .
Positional Isomerism: The placement of substituents (e.g., 2-OCH3 vs. 3-aminomethyl in ) significantly impacts steric and electronic interactions, influencing metabolic stability and bioavailability.
Research Findings and Functional Implications
- Biological Activity: Pyrazole-containing compounds are frequently investigated for kinase inhibition and anti-inflammatory properties. The aminomethyl linkage in the target compound may facilitate interactions with enzymatic active sites, as seen in related pyrazole derivatives .
- However, hydrochloride salts (e.g., ) offer better solubility for intravenous applications .
- Synthetic Utility : Brominated analogs () serve as intermediates in Suzuki-Miyaura couplings, enabling further functionalization for structure-activity relationship (SAR) studies .
Biological Activity
2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a methoxy group, a pyrazole ring, and a phenolic structure, which contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
The molecular formula of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is C13H17N3O2, with a molecular weight of 247.29 g/mol. The IUPAC name reflects its structural components, while the InChI and SMILES notations provide insight into its chemical structure.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 2-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]phenol |
| InChI | InChI=1S/C13H17N3O2/c1-16-11(5-6-15-16)9-14-8-10-3-4-12(17)13(7-10)18-2/h3-7,14,17H,8-9H2,1-2H3 |
| Canonical SMILES | CN1C(=CC=N1)CNCC2=CC(=C(C=C2)O)OC |
The biological activity of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol is attributed to its interaction with various molecular targets. The phenolic group can form hydrogen bonds and π–π interactions, while the pyrazole ring can engage with enzymes and receptors, modulating biological pathways that lead to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol. These compounds demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, the minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Anti-inflammatory Activity
Research has also explored the anti-inflammatory potential of this compound. A study focused on aminomethyl derivatives found that certain modifications significantly enhanced anti-inflammatory activity compared to the parent compound. Compounds bearing specific moieties showed higher efficacy than diclofenac sodium, a standard anti-inflammatory drug .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies indicate that modifications in the molecular structure can significantly influence biological activity. For example:
- The introduction of different functional groups on the pyrazole ring can enhance interaction with biological targets.
- The pKa values of the aminomethyl moiety are crucial in determining the compound's overall activity .
Case Studies
Several case studies have been conducted to evaluate the biological effects of 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol:
- Antimicrobial Evaluation : A series of experiments assessed the efficacy of this compound against common bacterial strains. Results indicated that derivatives exhibited varying degrees of antibacterial properties, with some achieving complete bacterial death within hours .
- Anti-inflammatory Studies : In vitro assays demonstrated that specific derivatives not only reduced inflammation markers but also outperformed traditional anti-inflammatory agents in efficacy .
Q & A
Q. What are the common synthetic routes for 2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol?
The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Condensation reactions : Reacting a pyrazole derivative (e.g., 1-methyl-1H-pyrazol-4-amine) with a phenolic aldehyde under acidic or basic conditions to form the Schiff base intermediate .
- Reductive amination : Using sodium cyanoborohydride (NaBH3CN) or other reducing agents to stabilize the imine intermediate .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) is employed to isolate the product . Characterization is performed via NMR (1H/13C), IR (to confirm functional groups), and HPLC (purity >95%) .
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., methoxy, pyrazole, and phenolic groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF or MALDI-TOF .
- X-ray Crystallography : Resolves 3D structure when single crystals are obtainable .
Q. What biological assays are typically used to evaluate its pharmacological activity?
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based or colorimetric methods .
- Cytotoxicity Testing : MTT or CellTiter-Glo assays in cancer cell lines to assess antiproliferative effects .
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with proteins .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Refinement Software : Use SHELXL for iterative refinement of positional and thermal parameters, addressing outliers in electron density maps .
- Cross-Validation : Validate hydrogen bonding and torsion angles with ORTEP-III visualizations to ensure geometric accuracy .
- Complementary Techniques : Compare crystallographic data with NMR-derived NOE restraints to resolve ambiguities in conformational flexibility .
Q. What strategies optimize reaction yields in multi-step synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyrazole intermediates .
- Catalyst Screening : Use Pd/C or Raney Ni for selective reductions to minimize side products .
- In-line Monitoring : Employ TLC or FTIR to track reaction progress and terminate steps at optimal conversion .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Analog Synthesis : Modify substituents (e.g., methoxy to ethoxy, pyrazole to imidazole) and assess activity changes .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .
- Pharmacophore Mapping : Identify critical functional groups (e.g., phenolic -OH, pyrazole N) using 3D-QSAR models .
Q. What methodologies address conflicting bioactivity data across different studies?
- Dose-Response Reproducibility : Validate assays with internal controls (e.g., known inhibitors) and replicate experiments across multiple cell lines .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out false negatives due to rapid degradation .
- Orthogonal Assays : Confirm results with alternate techniques (e.g., SPR alongside enzyme assays) .
Methodological Notes
- Synthesis References : Key steps are adapted from pyrazole-based protocols and reductive amination .
- Structural Analysis : SHELX and ORTEP are critical for crystallography , while NMR/HPLC ensures chemical fidelity .
- Biological Testing : Standardize assays with positive controls and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
